Clibucaine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

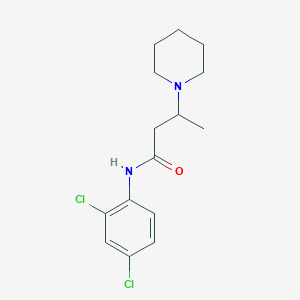

IUPAC Name |

N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDYCOSWVJRUHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864581 |

Source

|

| Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-10-0 |

Source

|

| Record name | Clibucaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLIBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB2ZOX88RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of Clibucaine on Voltage-Gated Sodium Channels

Disclaimer: As of late 2025, publicly available research specifically detailing the quantitative mechanism of action of clibucaine on voltage-gated sodium channels is limited. This guide, therefore, extrapolates the expected mechanism based on its classification as a local anesthetic and the well-characterized actions of structurally and functionally similar compounds, such as lidocaine. The quantitative data and specific experimental protocols provided are representative of studies on local anesthetics and should be considered illustrative for this compound until specific research becomes available.

Executive Summary

This compound is a local anesthetic agent belonging to the amino-amide class. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells, including neurons. By inhibiting the influx of sodium ions through these channels, this compound effectively dampens neuronal excitability, thereby preventing the transmission of pain signals. This guide provides a detailed overview of the presumed molecular interactions, state-dependent binding, and the experimental methodologies used to characterize such effects.

Core Mechanism of Action

The fundamental action of this compound is the reversible blockade of VGSCs from the intracellular side of the neuronal membrane. This interaction is not static; it is highly dependent on the conformational state of the sodium channel.

State-Dependent Blockade

Voltage-gated sodium channels exist in three primary conformational states:

-

Resting State: The channel is closed but capable of opening in response to a depolarizing stimulus.

-

Open (Activated) State: The channel is open, allowing the influx of sodium ions.

-

Inactivated State: The channel is closed and not capable of opening, even with further depolarization.

Local anesthetics like this compound exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This property, known as the modulated receptor hypothesis , explains the use-dependent and voltage-dependent nature of the block. Nerves that are firing at a higher frequency spend more time in the open and inactivated states, making them more susceptible to blockade by this compound.

The Hydrophobic and Hydrophilic Pathways

For this compound to reach its binding site within the pore of the sodium channel, it must first traverse the neuronal membrane. As an amino-amide, this compound exists in both a charged (cationic) and uncharged (neutral) form, with the equilibrium depending on the pKa of the molecule and the pH of the surrounding tissue.

-

Hydrophobic Pathway: The uncharged, lipid-soluble form of this compound can directly cross the lipid bilayer of the neuronal membrane to enter the axoplasm.

-

Hydrophilic Pathway: Once inside the cell, the molecule re-equilibrates, and the charged, cationic form is thought to be the primary species that binds to the receptor site within the sodium channel pore.

The following diagram illustrates the pathway of a local anesthetic to its binding site.

Local anesthetic pathways to the sodium channel binding site.

Quantitative Data on Local Anesthetic-Sodium Channel Interactions

Table 1: State-Dependent Binding Affinities (Kd) of Lidocaine

| Channel State | Approximate Kd (µM) | Implication |

| Resting | >1000 | Low affinity for non-firing nerves. |

| Open | 100 - 300 | Higher affinity during nerve stimulation. |

| Inactivated | 10 - 50 | Highest affinity, contributing to use-dependent block. |

Table 2: Kinetic Parameters of Lidocaine Block

| Parameter | Typical Value | Significance |

| On-rate (k_on) | 10^7 - 10^8 M⁻¹s⁻¹ | Rapid binding to open and inactivated channels. |

| Off-rate (k_off) | 1 - 10 s⁻¹ | Determines the rate of recovery from block. |

| IC50 (Tonic Block) | ~200 - 500 µM | Concentration for 50% block of resting channels. |

| IC50 (Use-Dependent Block) | ~10 - 100 µM | Concentration for 50% block during repetitive stimulation. |

Experimental Protocols

The characterization of a local anesthetic's effect on voltage-gated sodium channels primarily relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Voltage-Clamp Electrophysiology

This is the gold-standard technique for studying the interaction of drugs with ion channels.

Objective: To measure the sodium current (I_Na) in response to controlled changes in membrane voltage and to quantify the blocking effects of this compound.

Methodology:

-

Cell Preparation: A cell expressing the voltage-gated sodium channel of interest (e.g., a neuron from a dorsal root ganglion or a cell line heterologously expressing a specific sodium channel subtype) is isolated.

-

Patch Pipette: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.

-

Giga-seal Formation: A high-resistance seal (in the gigaohm range) is formed between the pipette tip and the cell membrane through gentle suction.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical and chemical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage (holding potential) by an amplifier. The amplifier injects a current that is equal and opposite to the current flowing through the ion channels, thus "clamping" the voltage.

-

Voltage Protocols: A series of voltage steps are applied to elicit sodium currents.

-

To measure tonic block: A simple depolarizing pulse from a negative holding potential (e.g., -100 mV) to a potential that elicits a maximal sodium current (e.g., -10 mV) is applied before and after the application of this compound.

-

To measure use-dependent block: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to observe the cumulative block of the sodium current by this compound.

-

-

Data Analysis: The reduction in the peak sodium current in the presence of this compound is used to determine parameters like IC50. The kinetics of block and unblock can be determined by analyzing the current decay during and between pulses.

The following diagram outlines the workflow for a typical whole-cell voltage-clamp experiment.

Workflow of a whole-cell voltage-clamp experiment.

Signaling Pathways and Logical Relationships

The interaction of this compound with voltage-gated sodium channels can be conceptualized as a logical pathway leading to the inhibition of action potential propagation.

Logical pathway of this compound's inhibitory action.

Conclusion

This compound, as a local anesthetic, is presumed to act as a state-dependent blocker of voltage-gated sodium channels. Its efficacy is likely enhanced in rapidly firing neurons, a desirable characteristic for targeting pain pathways. While specific quantitative data for this compound are needed for a complete understanding, the established principles of local anesthetic action provide a robust framework for its mechanism. Future research employing techniques such as whole-cell voltage-clamp will be essential to precisely define its binding affinities, kinetics, and potential subtype selectivity, which will further inform its clinical application and development.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Clibucaine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and structure-activity relationships (SAR) of Clibucaine derivatives. This compound, a local anesthetic of the amino-amide class, serves as a scaffold for the design of novel therapeutic agents with potentially enhanced efficacy, duration of action, and safety profiles. This document outlines detailed experimental protocols, data presentation formats, and the underlying principles for the development of next-generation local anesthetics based on the this compound structure.

Introduction to this compound and its Derivatives

This compound, chemically known as N-(2-chloro-6-methylphenyl)-2-(piperidin-1-yl)acetamide, is a local anesthetic agent.[1] Like other amino-amide local anesthetics such as lidocaine (B1675312), this compound exerts its action by blocking voltage-gated sodium channels in the neuronal membrane, thereby inhibiting the propagation of nerve impulses.[2] The development of this compound derivatives is a promising avenue for modulating its physicochemical and pharmacological properties. Modifications to the aromatic ring, the amide linkage, or the tertiary amine moiety can significantly impact its potency, onset and duration of action, and potential for systemic toxicity.[3][4]

The general structure of local anesthetics consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[4] For this compound and its derivatives, the core structure is based on a 2-chloro-6-methylaniline (B140736) linked via an amide bond to a piperidine-containing side chain.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through a convergent synthetic strategy. The primary approach involves the formation of the amide bond between a substituted aniline (B41778) and a functionalized acyl chloride, followed by the introduction of the tertiary amine.

General Synthetic Pathway

A plausible and efficient synthetic route for this compound and its derivatives is a two-step process:

-

Acylation of 2-chloro-6-methylaniline: This initial step involves the reaction of 2-chloro-6-methylaniline with a haloacetyl chloride, typically chloroacetyl chloride, to form the intermediate N-(2-chloro-6-methylphenyl)-2-chloroacetamide. This reaction is a standard amide bond formation.

-

Nucleophilic Substitution with Piperidine (B6355638) or its Derivatives: The chloroacetamide intermediate is then reacted with piperidine or a substituted piperidine to yield the final this compound derivative. This is a nucleophilic substitution reaction where the secondary amine of the piperidine ring displaces the chlorine atom.

This synthetic approach is versatile and allows for the introduction of diversity at two key positions: the aromatic ring (by using different substituted anilines in the first step) and the tertiary amine (by using different cyclic or acyclic secondary amines in the second step).

Detailed Experimental Protocol: Synthesis of a Hypothetical this compound Derivative

This protocol describes the synthesis of a hypothetical this compound derivative, N-(2-chloro-6-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide, to illustrate the general methodology.

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-chloroacetamide

-

Materials: 2-chloro-6-methylaniline, chloroacetyl chloride, an appropriate solvent (e.g., dichloromethane, toluene), and a base (e.g., triethylamine, pyridine).

-

Procedure:

-

Dissolve 2-chloro-6-methylaniline (1 equivalent) and a base (1.1 equivalents) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0-5 °C).

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove unreacted starting materials and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(2-chloro-6-methylphenyl)-2-chloroacetamide.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

-

Materials: N-(2-chloro-6-methylphenyl)-2-chloroacetamide, 4-methylpiperidine (B120128), a suitable solvent (e.g., acetonitrile, ethanol), and a base (e.g., potassium carbonate).

-

Procedure:

-

In a round-bottom flask, dissolve N-(2-chloro-6-methylphenyl)-2-chloroacetamide (1 equivalent) in the chosen solvent.

-

Add 4-methylpiperidine (1.2 equivalents) and a base (e.g., potassium carbonate, 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

-

Physicochemical Properties and Characterization

The physicochemical properties of this compound derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their local anesthetic activity. Key parameters to be determined for each synthesized derivative are summarized in Table 1.

Table 1: Physicochemical Properties of Hypothetical this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP (octanol/water) | Aqueous Solubility (mg/mL) |

| This compound | C₁₅H₂₁ClN₂O | 280.79 | (Predicted) | (Predicted) | (Predicted) |

| Derivative 1 | (Formula) | (Calculated) | (Experimental) | (Experimental) | (Experimental) |

| Derivative 2 | (Formula) | (Calculated) | (Experimental) | (Experimental) | (Experimental) |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols for Physicochemical Characterization

-

pKa Determination: The ionization constant (pKa) can be determined by potentiometric titration or by UV-spectrophotometry at different pH values. The pKa is crucial as it determines the ratio of the ionized to the un-ionized form of the drug at physiological pH, which affects its ability to cross the nerve membrane.

-

LogP Determination: The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound. It can be determined using the shake-flask method or by reverse-phase high-performance liquid chromatography (RP-HPLC). Lipophilicity is generally correlated with anesthetic potency.

-

Aqueous Solubility: The solubility in aqueous buffer at a relevant pH (e.g., 7.4) can be determined by the shake-flask method followed by quantification using UV-spectrophotometry or HPLC.

Biological Activity: Sodium Channel Blockade

The primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels. The potency and state-dependent affinity of this compound derivatives for sodium channels can be assessed using electrophysiological techniques, primarily the patch-clamp method.

Table 2: In Vitro Biological Activity of Hypothetical this compound Derivatives

| Derivative | IC₅₀ (Resting State, µM) | IC₅₀ (Open State, µM) | IC₅₀ (Inactivated State, µM) | Onset of Block (τ, ms) | Recovery from Block (τ, s) |

| This compound | (Experimental) | (Experimental) | (Experimental) | (Experimental) | (Experimental) |

| Derivative 1 | (Experimental) | (Experimental) | (Experimental) | (Experimental) | (Experimental) |

| Derivative 2 | (Experimental) | (Experimental) | (Experimental) | (Experimental) | (Experimental) |

| ... | ... | ... | ... | ... | ... |

Experimental Protocol: Whole-Cell Patch-Clamp Assay

-

Cell Line: A cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.5, Nav1.7) is used, such as HEK-293 or CHO cells.

-

Procedure:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is perfused with an extracellular solution.

-

A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total sodium current.

-

A specific voltage protocol is applied to elicit sodium currents and to hold the channels in different states (resting, open, inactivated).

-

The baseline sodium current is recorded.

-

The this compound derivative is then perfused into the chamber at various concentrations.

-

The reduction in the sodium current in the presence of the compound is measured to determine the concentration-response relationship and the IC₅₀ values for each channel state.

-

The kinetics of block onset and recovery are also measured.

-

Structure-Activity Relationships (SAR)

The systematic synthesis and evaluation of this compound derivatives will allow for the elucidation of structure-activity relationships. Based on the known SAR of lidocaine and other amino-amide local anesthetics, the following predictions can be made:

-

Aromatic Ring Substituents:

-

The presence of the ortho-methyl group on the phenyl ring, as in lidocaine and this compound, is important for protecting the amide bond from hydrolysis, thereby increasing the duration of action.

-

Modifying the electronic properties of the aromatic ring by introducing electron-donating or electron-withdrawing groups can influence potency. Electron-donating groups at the ortho or para positions generally increase potency.

-

-

Amide Linkage: The amide linkage is more stable to hydrolysis than an ester linkage, leading to a longer duration of action.

-

Tertiary Amine Moiety:

-

The nature of the tertiary amine affects the pKa and lipophilicity of the molecule.

-

Increasing the size of the alkyl groups on the amine can increase lipophilicity and potency, but may also increase toxicity.

-

Incorporating the nitrogen into a heterocyclic ring, such as the piperidine in this compound, can influence the molecule's conformation and interaction with the sodium channel.

-

Visualizations

Signaling Pathway of Local Anesthetics

Caption: Signaling pathway of this compound blocking voltage-gated sodium channels.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This technical guide provides a framework for the rational design, synthesis, and evaluation of novel this compound derivatives. By systematically modifying the chemical structure and assessing the impact on physicochemical and biological properties, researchers can develop new local anesthetic candidates with improved therapeutic profiles. The detailed protocols and methodologies outlined herein serve as a foundation for advancing the field of local anesthesia and developing safer and more effective pain management strategies.

References

In Vitro Characterization of Clibucaine's Anesthetic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available in vitro quantitative data and specific experimental protocols for Clibucaine are limited. This guide provides a comprehensive framework for the in vitro characterization of a local anesthetic like this compound, based on established methodologies and data for well-studied local anesthetics such as lidocaine (B1675312) and bupivacaine (B1668057). The presented protocols and expected data formats are standard in the field and can be directly adapted for the evaluation of this compound.

Introduction

This compound is a local anesthetic agent whose clinical efficacy is attributed to the reversible blockade of nerve impulse conduction. A thorough in vitro characterization is essential to elucidate its precise mechanism of action, potency, selectivity, and potential neurotoxicity. This technical guide outlines the key in vitro assays and methodologies required to comprehensively profile the anesthetic properties of this compound at the cellular and molecular level. The primary molecular targets of local anesthetics are voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[1][2] Inhibition of these channels prevents the influx of sodium ions, thereby blocking nerve depolarization and the sensation of pain.[1] Beyond VGSCs, the effects on other ion channels, such as potassium and calcium channels, as well as overall neuronal viability, are crucial for a complete safety and efficacy profile.

Electrophysiological Characterization: The Core of Anesthetic Action

The gold-standard technique for investigating the effects of a compound on ion channel function is the patch-clamp method.[3][4] This technique allows for high-fidelity recording of ionic currents across the cell membrane of a single cell.

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The anesthetic properties of this compound are primarily mediated by its interaction with VGSCs. In vitro electrophysiological studies are crucial to quantify the potency and understand the mechanism of this interaction.

| Parameter | Description | Expected Outcome for a Local Anesthetic |

| Tonic Block IC50 | Concentration of this compound that produces 50% inhibition of the sodium current from a hyperpolarized, resting state. | Provides a baseline measure of potency. |

| Use-Dependent Block | The progressive increase in channel block with repetitive stimulation (e.g., at different frequencies). | Indicates preferential binding to the open and/or inactivated states of the channel, a hallmark of local anesthetic action. |

| State-Dependent Inhibition | Differential inhibition of the resting, open, and inactivated states of the sodium channel. | Elucidates the molecular mechanism of action. |

| Effect on Gating Properties | Changes in the voltage-dependence of activation and inactivation, and the kinetics of recovery from inactivation. | Provides insights into how this compound modulates channel function beyond simple pore block. |

This protocol is designed to assess the inhibitory effects of this compound on VGSCs expressed in a suitable cell line (e.g., HEK-293 cells stably expressing a specific human Nav subtype like NaV1.7, or cultured dorsal root ganglion neurons).

Materials:

-

Cell Line: HEK-293 cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., NaV1.7, NaV1.5) or primary cultured neurons (e.g., dorsal root ganglion neurons).

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolality ~310 mOsm).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH, osmolality ~300 mOsm).

-

This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO or water) and serially diluted in the external solution to the final desired concentrations.

-

Patch-Clamp Rig: Comprising an inverted microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

-

Borosilicate Glass Capillaries: For pulling patch pipettes with a resistance of 2-5 MΩ.

Procedure:

-

Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

-

-

Data Acquisition:

-

Tonic Block: Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents. After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound and measure the reduction in the peak inward current.

-

Use-Dependent Block: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) in the absence and presence of this compound. Measure the progressive decrease in the peak current during the pulse train.

-

State-Dependent Inhibition: To assess the effect on the inactivated state, hold the membrane at a more depolarized potential (e.g., -70 mV) to induce channel inactivation before applying the test pulse.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition for each this compound concentration and fit the data to a Hill equation to determine the IC50 value for tonic block.

-

Quantify the extent of use-dependent block as the percentage reduction in current at the end of the pulse train compared to the first pulse.

-

Analyze the shift in the voltage-dependence of activation and inactivation curves in the presence of this compound.

-

Signaling Pathway Analysis

Local anesthetics can modulate intracellular signaling pathways, which may contribute to both their anesthetic and potential toxic effects.

Diagram: Simplified Signaling Pathway of Local Anesthetic Action

Conclusion

A comprehensive in vitro characterization of this compound is fundamental to understanding its anesthetic properties. The methodologies outlined in this guide, focusing on electrophysiological analysis of ion channel interactions and assessment of neuronal viability, provide a robust framework for generating the necessary data for a complete pharmacological profile. While specific quantitative data for this compound is not yet widely available, the application of these established protocols will enable researchers and drug development professionals to thoroughly evaluate its potential as a safe and effective local anesthetic.

References

- 1. Selective neuronal toxicity of cocaine in embryonic mouse brain cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axolbio.com [axolbio.com]

- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

An In-depth Technical Guide on the Electrophysiological Effects of Clibucaine on Neuronal Action Potentials

A Note on the Availability of Data: As of late 2025, publicly accessible research detailing the specific electrophysiological effects of Clibucaine on neuronal action potentials is limited. This compound is identified as a piperidine (B6355638) derivative local anesthetic used for pain suppression[1]. Given the scarcity of direct data, this guide will provide a comprehensive overview of the well-established electrophysiological effects of amino-amide local anesthetics, a class to which this compound belongs, with a primary focus on the extensively studied and structurally related compound, lidocaine. The principles, mechanisms, and experimental methodologies detailed herein are considered broadly applicable to this compound and its congeners.

Introduction to this compound and Local Anesthetics

This compound is a chemical compound classified as a local anesthetic[1][2]. Local anesthetics are a class of drugs that reversibly block the generation and conduction of nerve impulses in a specific area of the body, leading to a temporary loss of sensation, including pain[3][4]. They are essential in a variety of medical procedures, from minor dental work to regional anesthesia for surgery.

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal membranes. By inhibiting the influx of sodium ions, these drugs prevent the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials.

Chemically, this compound is N-(2,4-dichlorophenyl)-3-(1-piperidinyl)butanamide and belongs to the amino-amide class of local anesthetics. This class also includes widely used agents such as lidocaine, bupivacaine, and ropivacaine. The efficacy and specific effects of a local anesthetic are determined by its physicochemical properties, such as lipid solubility, pKa, and protein binding, which influence its potency, onset, and duration of action.

Core Electrophysiological Effects on Neuronal Action Potentials

The interaction of an amino-amide local anesthetic like this compound with a neuron fundamentally alters the characteristics of its action potential. These effects are concentration-dependent and can be quantified by several key parameters.

The following table summarizes the expected qualitative and quantitative effects of a typical amino-amide local anesthetic on neuronal action potential parameters, based on extensive studies of compounds like lidocaine.

| Parameter | Expected Effect of this compound | Typical Quantitative Change (with Lidocaine) | Rationale |

| Action Potential Amplitude | Decrease | Significant reduction | Blockade of voltage-gated sodium channels reduces the peak influx of Na+ ions during depolarization. |

| Action Potential Duration | Increase or Decrease | Variable; can be shortened at therapeutic concentrations and prolonged at higher concentrations. | Complex interplay of effects on both sodium and potassium channels. Shortening can occur due to a more rapid repolarization, while prolongation can result from the blockade of certain potassium channels. |

| Rate of Depolarization (Vmax) | Decrease | Marked reduction | Direct consequence of the blockade of fast voltage-gated sodium channels, slowing the rate of the rising phase of the action potential. |

| Firing Threshold | Increase | Elevation of the membrane potential required to initiate an action potential. | A greater stimulus is needed to overcome the sodium channel blockade and reach the threshold for firing. |

| Refractory Period | Increase | Lengthening of the period during which a neuron is unable to fire another action potential. | The drug stabilizes the inactivated state of sodium channels, prolonging the time required for them to return to the resting, activatable state. |

| Firing Frequency | Decrease | Reduction in the number of action potentials fired in response to a sustained stimulus. | A combination of an increased firing threshold and a prolonged refractory period limits the neuron's ability to fire repetitively. |

Detailed Mechanism of Action: Ion Channel Interactions

The primary molecular target of amino-amide local anesthetics is the voltage-gated sodium channel. However, their effects are not limited to this channel type and can extend to other ion channels, contributing to their overall electrophysiological profile and potential side effects.

Local anesthetics exhibit a state-dependent blockade of sodium channels, meaning their affinity for the channel varies with the channel's conformational state (resting, open, or inactivated). They preferentially bind to the open and inactivated states of the channel, which explains their use-dependent and voltage-dependent properties. This means that nerves that are firing more frequently are more susceptible to blockade.

Some amino-amide local anesthetics, such as bupivacaine, have been shown to block certain types of potassium channels. This can affect the repolarization phase of the action potential, potentially leading to a prolongation of its duration. The extent to which this compound may share this property is currently unknown.

Experimental Protocols for Assessing Electrophysiological Effects

The investigation of the electrophysiological effects of a compound like this compound on neuronal action potentials typically involves in vitro electrophysiological techniques, most commonly the patch-clamp method.

Objective: To measure the changes in action potential characteristics and underlying ionic currents in a single neuron in response to the application of this compound.

Preparation:

-

Cell Culture or Tissue Slices: Primary neurons can be isolated and cultured, or acute brain or spinal cord slices can be prepared from animal models.

-

External Solution (Artificial Cerebrospinal Fluid - aCSF): A solution mimicking the extracellular ionic environment of the brain is continuously perfused over the cells. A typical composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

Internal Solution (Pipette Solution): The patch pipette is filled with a solution that mimics the intracellular ionic environment. A typical composition for recording action potentials in current-clamp mode is (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, and 0.2 GTP, with the pH adjusted to 7.2 with KOH.

Recording Procedure:

-

A glass micropipette with a very fine tip is brought into contact with the membrane of a neuron.

-

Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

A brief, strong suction pulse is then applied to rupture the patch of membrane under the pipette, establishing electrical access to the cell's interior (the "whole-cell" configuration).

-

Current-Clamp Mode: The membrane potential is recorded while injecting controlled amounts of current.

-

Baseline Recording: Action potentials are elicited by injecting depolarizing current pulses of varying amplitudes and durations to establish baseline characteristics (amplitude, duration, threshold, firing frequency).

-

Drug Application: this compound, at various concentrations, is added to the perfusing aCSF.

-

Post-Drug Recording: The same current injection protocol is repeated in the presence of this compound to record the changes in action potential properties.

-

Washout: The drug is washed out with fresh aCSF to assess the reversibility of the effects.

-

-

Voltage-Clamp Mode: The membrane potential is held constant, and the ionic currents flowing across the membrane are measured. This allows for the direct study of this compound's effects on specific ion channels (e.g., by using voltage protocols that isolate sodium or potassium currents).

Data Analysis: The recorded action potentials are analyzed to quantify the parameters listed in the data table above. In voltage-clamp experiments, the peak current amplitudes and the kinetics of channel activation and inactivation are measured and compared before and after drug application to determine the drug's affinity and mechanism of channel blockade.

Visualizations

Caption: State-dependent blockade of voltage-gated sodium channels by this compound.

Caption: Workflow for patch-clamp analysis of this compound's effects.

Conclusion

While specific data on this compound is not extensively available, its classification as an amino-amide local anesthetic allows for a robust, evidence-based prediction of its electrophysiological effects on neuronal action potentials. It is expected to primarily act as a state- and use-dependent blocker of voltage-gated sodium channels, leading to a decrease in action potential amplitude and rate of depolarization, an increase in firing threshold, and a reduction in neuronal excitability. Further research is necessary to elucidate the precise quantitative effects of this compound and to determine its potential interactions with other ion channels, which would contribute to a more complete understanding of its clinical profile. The experimental protocols and analytical frameworks described in this guide provide a solid foundation for such future investigations.

References

Structural Activity Relationship of Clibucaine and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clibucaine, a local anesthetic of the amide type, serves as a pertinent example for understanding the nuanced principles of the structural activity relationship (SAR) that govern this class of therapeutic agents. The efficacy, potency, duration of action, and toxicity of local anesthetics are intrinsically linked to their molecular architecture. This guide provides a comprehensive overview of the SAR of local anesthetics, with a focus on the structural components exemplified by this compound, details established experimental protocols for their evaluation, and outlines their mechanism of action.

This compound's Chemical Blueprint:

This compound, with the chemical name N-(2,4-dichlorophenyl)-β-methyl-1-piperidinepropanamide, embodies the quintessential tripartite structure of modern local anesthetics:

-

A Lipophilic Group: Comprising a 2,4-dichlorophenyl ring.

-

An Intermediate Chain: Featuring an amide bond and a methyl-substituted propylene (B89431) linker.

-

A Hydrophilic Group: A tertiary amine integrated within a piperidine (B6355638) ring.

The Pillars of Local Anesthetic SAR: A Trifecta of Molecular Moieties

The pharmacological profile of a local anesthetic is dictated by the interplay of its three core structural components. Strategic modifications to these moieties can systematically alter the drug's clinical characteristics.

The Lipophilic Aromatic Group: The Key to Nerve Membrane Penetration

The aromatic portion of the molecule is paramount for its diffusion across the lipid-rich neuronal membrane to access its site of action.

-

Influence of Aromatic Substituents: The nature and position of substituents on the aromatic ring are critical. Electron-donating groups, such as alkoxy or alkylamino moieties, particularly at the ortho and para positions, can enhance anesthetic activity.[1][2] Conversely, the electron-withdrawing chlorine atoms in this compound's structure influence the molecule's acidity (pKa) and its binding affinity to the sodium channel.[2]

-

Lipophilicity and Potency Correlation: A direct relationship exists between the lipophilicity of the aromatic group and the anesthetic potency.[3] Enhanced lipid solubility facilitates easier passage through the nerve membrane. However, an overemphasis on lipophilicity can precipitate increased toxicity and diminished aqueous solubility.

The Intermediate Chain: Dictating Duration and Metabolism

This linking chain is a key determinant of the anesthetic's metabolic stability and duration of action.

-

Amide versus Ester Linkage: Local anesthetics are broadly classified based on this linkage.

-

Amide-linked anesthetics, such as this compound and lidocaine, are characterized by their metabolic stability, as they undergo hepatic metabolism. This resistance to hydrolysis translates to a longer duration of action and a significantly lower potential for allergic reactions.

-

Ester-linked anesthetics, like procaine, are rapidly hydrolyzed by plasma cholinesterases, resulting in a shorter duration of action. A byproduct of this metabolism, para-aminobenzoic acid (PABA), is a known allergen.

-

-

Impact of Chain Length and Branching: An increase in the length of the intermediate chain can augment potency, but also toxicity. The presence of small alkyl branches, such as the methyl group in this compound, can sterically hinder enzymatic hydrolysis, thereby prolonging the anesthetic effect.

The Hydrophilic Amine Group: Ensuring Solubility and Channel Interaction

The amine group, typically a tertiary amine, is fundamental for the water solubility of the anesthetic, enabling its formulation as an injectable salt. This group also plays a pivotal role in the interaction with the sodium channel.

-

The Role of pKa in Onset of Action: The pKa of the amine group dictates the equilibrium between the charged (cationic) and uncharged (base) forms of the anesthetic at physiological pH. The uncharged base, being more lipophilic, is responsible for traversing the nerve membrane. Intracellularly, the re-protonated cationic form is the active species that binds to the sodium channel receptor. Anesthetics with a pKa closer to the physiological pH have a more rapid onset of action due to a higher proportion of the membrane-permeable base form.

Quantitative SAR Insights: An Illustrative Perspective

While extensive quantitative structure-activity relationship (QSAR) data for a broad spectrum of this compound analogs is not publicly available, the following hypothetical table exemplifies how such data is typically presented to correlate structural modifications with anesthetic properties.

Table 1: Illustrative Quantitative Structure-Activity Relationship of Hypothetical this compound Analogs

| Compound | Aromatic Substitution (R1) | Intermediate Chain (R2) | Lipophilicity (Log P) | pKa | Anesthetic Potency (ED₅₀, µmol) | Duration of Action (min) |

| This compound | 2,4-di-Cl | -CH(CH₃)- | 3.8 | 8.2 | 1.5 | 120 |

| Analog 1 | 4-Cl | -CH(CH₃)- | 3.2 | 8.0 | 2.5 | 90 |

| Analog 2 | 2,4-di-CH₃ | -CH(CH₃)- | 4.1 | 8.5 | 1.2 | 150 |

| Analog 3 | 2,4-di-Cl | -CH₂- | 3.6 | 8.3 | 1.8 | 110 |

| Analog 4 | 2,4-di-Cl | -CH(C₂H₅)- | 4.0 | 8.2 | 1.4 | 135 |

| Analog 5 | 2,4-di-Cl (Ester Linkage) | -CH(CH₃)- | 3.7 | 8.1 | 1.6 | 60 |

Disclaimer: This table is a fictional representation designed to illustrate SAR principles. A lower ED₅₀ value indicates higher potency.

Mechanism of Action: The Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for this compound and its analogs is the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane.[4] This action prevents the propagation of action potentials, thereby blocking the transmission of nerve impulses.

-

Membrane Permeation: The uncharged base form of the local anesthetic diffuses across the lipid bilayer of the neuronal membrane.

-

Intracellular Re-equilibration: Once in the axoplasm, an equilibrium is re-established between the uncharged base and the charged cationic form.

-

Sodium Channel Binding: The cationic form of the anesthetic binds to a specific receptor site within the inner pore of the voltage-gated sodium channel, which is more accessible when the channel is in its open or inactivated states.

-

Conduction Blockade: This binding stabilizes the sodium channel in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the propagation of the action potential.

Visualizing the Mechanism of Action

Caption: The pathway of local anesthetic action on sodium channels.

A Guide to Experimental Evaluation Protocols

A systematic evaluation of the SAR of this compound analogs necessitates a suite of well-defined experimental protocols.

In Vitro Methodologies

1. Patch-Clamp Electrophysiology: This technique provides a direct measure of the effect of anesthetic compounds on ion channel function.

-

Protocol Outline:

-

Cell Preparation: Utilize isolated neurons or a cell line (e.g., HEK293) stably expressing the target voltage-gated sodium channel subtype.

-

Recording: Establish a whole-cell patch-clamp configuration.

-

Stimulation: Apply a voltage protocol to elicit sodium currents.

-

Drug Application: Perfuse the cells with varying concentrations of the this compound analog.

-

Data Analysis: Measure the reduction in sodium current amplitude to determine the half-maximal inhibitory concentration (IC₅₀), a key indicator of potency.

-

In Vivo Methodologies

1. Rat Sciatic Nerve Block Model: A standard preclinical model to assess the efficacy and duration of nerve blockade.

-

Protocol Outline:

-

Animal Preparation: Anesthetize the rat and surgically expose the sciatic nerve.

-

Injection: Administer a defined volume and concentration of the test anesthetic in close proximity to the nerve.

-

Sensory Block Assessment: At predetermined intervals, assess the withdrawal response to a noxious thermal (hot plate) or mechanical (von Frey filaments) stimulus applied to the hind paw.

-

Motor Block Assessment: Evaluate motor function by observing gait and the ability to grip.

-

Endpoint Measurement: Record the time to onset of the block and the duration until full sensory and motor function recovery.

-

2. Guinea Pig Intradermal Wheal Test: This model is employed to evaluate the infiltration anesthetic properties of a compound.

-

Protocol Outline:

-

Animal Preparation: Shave the dorsal skin of the guinea pig.

-

Intradermal Injection: Inject the test compound to form a distinct wheal.

-

Stimulation: At regular intervals, apply a standardized stimulus (e.g., pinprick) to the center and periphery of the wheal.

-

Response Measurement: The absence of the panniculus carnosus muscle twitch indicates successful local anesthesia.

-

Duration Assessment: The duration of action is the time taken for the reflex to return.

-

Cytotoxicity Evaluation

1. MTT Cell Viability Assay: A colorimetric assay to quantify the cytotoxic potential of the anesthetic analogs.

-

Protocol Outline:

-

Cell Culture: Seed a relevant cell line (e.g., human fibroblasts or neuronal cells) in a 96-well plate.

-

Compound Exposure: Treat the cells with a range of concentrations of the this compound analog for a specified duration (e.g., 24 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan (B1609692) Solubilization: After incubation, solubilize the resulting formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength. A decrease in absorbance correlates with reduced cell viability.

-

A Typical Experimental Workflow

Caption: Standard workflow for the structural activity relationship evaluation of local anesthetics.

References

- 1. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

A Technical Guide to the Aqueous Solubility and Stability of Clibucaine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the aqueous solubility and stability of clibucaine hydrochloride is not extensively available in publicly accessible literature. This guide therefore provides a framework based on established physicochemical principles for amine hydrochloride salts and analogous local anesthetic compounds. It outlines the requisite experimental protocols and theoretical considerations for the comprehensive characterization of this compound hydrochloride for research and development purposes.

Introduction

This compound hydrochloride is a local anesthetic agent belonging to the amide class.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its aqueous solubility and stability is fundamental for the development of a safe, effective, and stable dosage form. These properties influence critical aspects of drug development, including formulation design, manufacturing processes, storage conditions, and shelf-life determination. This technical guide details the key factors governing the solubility and stability of this compound hydrochloride in aqueous solutions and presents standardized methodologies for their evaluation.

Physicochemical Properties of this compound Hydrochloride

A foundational understanding of the molecule's properties is crucial for predicting its behavior in aqueous solutions.

| Property | Value/Description | Source |

| Chemical Name | N-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide;hydrochloride | [1] |

| Molecular Formula | C₁₅H₂₁Cl₃N₂O | [1] |

| Molecular Weight | 351.7 g/mol | [1] |

| Structure | Amide-type local anesthetic with a tertiary amine (piperidine ring) | |

| General Nature | This compound is a weak base, and its hydrochloride salt is acidic. | Inferred |

Aqueous Solubility of this compound Hydrochloride

The solubility of this compound hydrochloride is expected to be significantly influenced by pH, temperature, and the presence of other ions in the solution.

pH-Dependent Solubility

As the salt of a weak base, this compound hydrochloride's aqueous solubility is highly dependent on pH. The tertiary amine in the piperidine (B6355638) moiety can be protonated or deprotonated depending on the pH of the medium. The solubility of weakly basic drugs typically increases in acidic conditions (low pH) where the ionized form predominates and decreases in neutral to alkaline conditions (higher pH) as the less soluble free base form is generated. This relationship is critical for predicting its dissolution behavior in the gastrointestinal tract.

However, the presence of the chloride counter-ion can lead to the "common ion effect." In solutions with a high concentration of chloride ions (e.g., in the stomach or in certain buffer systems), the solubility of the hydrochloride salt may be suppressed.

Effect of Temperature

For most ionic compounds, solubility in water increases with temperature, as the dissolution process is often endothermic. This relationship should be experimentally determined to understand the impact of temperature variations during manufacturing and storage.

Experimental Protocols for Solubility Determination

A systematic approach is required to characterize the solubility profile of this compound hydrochloride.

Table 1: Experimental Protocols for Solubility Assessment

| Parameter | Methodology | Details |

|---|---|---|

| Equilibrium Solubility | Shake-Flask Method | An excess of this compound hydrochloride is added to the aqueous medium of interest (e.g., water, various pH buffers). The suspension is agitated in a constant temperature bath for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of dissolved this compound is quantified using a validated analytical method, such as HPLC-UV. |

| pH-Solubility Profile | Buffer Titration or Shake-Flask in Buffers | The shake-flask method is repeated across a range of pharmaceutically relevant pH buffers (e.g., pH 1.2 to 8.0) to simulate gastrointestinal conditions. This allows for the construction of a pH vs. solubility curve. |

| Intrinsic Solubility (S₀) | Calculation from pH-Solubility Data | The intrinsic solubility (solubility of the un-ionized free base) can be determined from the plateau of the pH-solubility profile at higher pH values. |

| Temperature Dependence | Van't Hoff Plot | Equilibrium solubility is determined at several different temperatures (e.g., 25°C, 37°C, 50°C). The data can be used to calculate the thermodynamics of dissolution (enthalpy and entropy). |

Below is a generalized workflow for determining the solubility profile of a substance like this compound hydrochloride.

Caption: Workflow for determining the pH-solubility profile.

Stability of this compound Hydrochloride in Aqueous Solutions

The stability of an API in solution is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For this compound, an amide-containing molecule, hydrolysis is a primary degradation pathway to consider.

Factors Affecting Stability

-

pH: The hydrolysis of amide bonds can be catalyzed by both acid and base. Therefore, the pH of the solution will be a critical factor in determining the degradation rate of this compound. A pH-rate profile is necessary to identify the pH of maximum stability.

-

Temperature: Degradation reactions are accelerated at higher temperatures. The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation, which is used to predict shelf-life under different storage conditions.

-

Light (Photostability): Exposure to UV or visible light can induce photodegradation. ICH Q1B guidelines recommend testing the photostability of the drug substance to determine if light-resistant packaging is required.

-

Oxidation: The presence of oxidative agents or dissolved oxygen could potentially lead to degradation, although the core structure of this compound does not contain moieties that are exceptionally sensitive to oxidation.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method must first be developed and validated. This is typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the intact drug from all potential degradation products.

Table 2: Protocol for Forced Degradation Studies (Stress Testing)

| Stress Condition | Typical Methodology | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) for several hours. | To identify acid-labile degradation products. |

| Base Hydrolysis | 0.1 M NaOH, at room or elevated temperature. | To identify base-labile degradation products, particularly from amide hydrolysis. |

| Oxidation | 3-30% H₂O₂, at room temperature. | To investigate susceptibility to oxidation. |

| Thermal Degradation | API solution heated (e.g., 80°C) in a neutral buffer. | To assess the impact of heat on stability. |

| Photodegradation | Expose solution to a light source providing ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy, as per ICH Q1B. A dark control is run in parallel. | To determine light sensitivity and identify photolytic degradation products. |

The following diagram illustrates a comprehensive workflow for assessing the stability of a new drug substance.

Caption: Workflow for a comprehensive stability study.

Conclusion

While specific data for this compound hydrochloride is limited, a robust framework exists for its characterization. The aqueous solubility is predicted to be pH-dependent, a critical factor for oral dosage form development. The stability profile, particularly susceptibility to hydrolysis at pH extremes, must be thoroughly investigated through forced degradation studies and kinetic analysis. The experimental protocols and workflows outlined in this guide provide a comprehensive roadmap for researchers and drug development professionals to generate the necessary data to support the development of stable and efficacious this compound hydrochloride formulations.

References

In-depth Pharmacokinetic and Metabolic Profile of Clibucaine in Animal Models: A Technical Guide

Despite a comprehensive search of available scientific literature, detailed in-vivo pharmacokinetic and metabolism data for the local anesthetic Clibucaine in animal models remains largely unavailable in the public domain. This technical guide, therefore, serves to outline the standard methodologies and theoretical considerations for conducting such studies, which are crucial for the preclinical assessment of any drug candidate. While specific data for this compound is absent, this document will provide researchers, scientists, and drug development professionals with a foundational framework for designing and interpreting future studies on this compound or similar compounds.

Quantitative Pharmacokinetic Analysis

A critical aspect of preclinical drug development involves the characterization of a compound's pharmacokinetic profile. This is typically achieved by administering the drug to various animal models and measuring its concentration in biological fluids (primarily plasma) over time. The key parameters derived from these studies are summarized in the table below. The values provided are hypothetical placeholders, illustrating how such data would be presented.

| Pharmacokinetic Parameter | Description | Rat | Dog | Monkey |

| Half-life (t½) | Time required for the drug concentration to decrease by half. | Data not available | Data not available | Data not available |

| Peak Plasma Concentration (Cmax) | The maximum concentration of the drug in the plasma. | Data not available | Data not available | Data not available |

| Time to Peak Plasma Concentration (Tmax) | Time at which Cmax is reached. | Data not available | Data not available | Data not available |

| Area Under the Curve (AUC) | The total drug exposure over time. | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Data not available | Data not available | Data not available |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Data not available | Data not available | Data not available |

Experimental Protocols for Pharmacokinetic Studies

Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic data. The following outlines a typical workflow for an in-vivo pharmacokinetic study in an animal model.

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: A generalized workflow for conducting in-vivo pharmacokinetic studies in animal models.

Methodology Details:

-

Animal Models: Commonly used species include Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. The choice of species is often based on their physiological and metabolic similarities to humans.

-

Dose Administration: this compound, as a local anesthetic, would likely be administered intravenously (IV) to determine its systemic pharmacokinetic properties and potentially via other routes (e.g., subcutaneous, topical) to assess local absorption and distribution.

-

Sample Collection: Blood samples are typically collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Bioanalysis: The concentration of this compound and its potential metabolites in plasma samples would be quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.

Metabolism of this compound

The biotransformation of a drug is a critical determinant of its efficacy and safety profile. Metabolism studies aim to identify the major metabolic pathways, the enzymes involved, and the structure of the metabolites.

Theoretical Metabolic Pathways of this compound

While specific metabolic pathways for this compound have not been documented in the available literature, local anesthetics of the amide type typically undergo metabolism in the liver. The following diagram illustrates the hypothetical primary metabolic pathways for a generic amide-type local anesthetic, which could be applicable to this compound.

The Enigmatic History of Clibucaine: A Search for a Lost Anesthetic

For researchers, scientists, and drug development professionals delving into the annals of local anesthesia, the story of Clibucaine presents a curious case. Despite its classification as a local anesthetic, detailed information regarding its discovery, history, and development is remarkably scarce in readily available scientific literature and historical records. This technical guide aims to provide a comprehensive overview of what is known about this compound, contextualized within the broader history of local anesthetic development, while also highlighting the significant gaps in its documented history.

A Ghost in the Machine: The Scarcity of this compound Data

Initial investigations into the discovery and history of this compound reveal a significant lack of specific data. Unlike well-documented local anesthetics such as lidocaine (B1675312) or bupivacaine (B1668057), there are no readily accessible records detailing the original synthesis of this compound, the researchers or pharmaceutical company responsible for its development, or the specific timeline of its emergence. While it is understood to be a local anesthetic, its precise chemical structure, mechanism of action, and clinical trial data are not prominently featured in major pharmacological databases or historical medical texts.

This absence of information suggests several possibilities. This compound may have been an investigational compound that never reached widespread clinical use, an older anesthetic that has been superseded by more effective and safer alternatives, or a compound primarily used in specific regions with limited documentation available in global databases.

The Piperidine (B6355638) Connection: Situating this compound in a Chemical Family

Based on limited available information, this compound is believed to be a derivative of piperidine. This places it within a significant class of local anesthetics. The development of piperidine-based local anesthetics was a crucial step in the evolution of pain management, moving away from the ester-based anesthetics like procaine, which were prone to causing allergic reactions.

To understand the potential properties and development context of this compound, it is instructive to examine the history of other prominent piperidine local anesthetics.

The Rise of Amide-Type Local Anesthetics

The synthesis of lidocaine in 1943 by Nils Löfgren and Bengt Lundqvist marked a pivotal moment in the history of local anesthesia.[1] As the first amide-type local anesthetic, lidocaine offered several advantages over its ester-based predecessors, including a faster onset of action, longer duration, and a lower incidence of allergic reactions. This breakthrough paved the way for the development of other amide local anesthetics, many of which feature a piperidine ring in their structure.

Prominent examples of piperidine-derived local anesthetics include:

-

Mepivacaine (B158355): Synthesized in 1957, mepivacaine offered a similar profile to lidocaine but with a slightly longer duration of action.

-

Bupivacaine: Introduced in 1963, bupivacaine became known for its significantly longer duration of action, making it suitable for prolonged surgical procedures and postoperative pain relief.

-

Ropivacaine (B1680718): Developed in the 1990s, ropivacaine is an enantiomerically pure (S-enantiomer) local anesthetic with a similar duration to bupivacaine but with a potentially better safety profile, particularly concerning cardiotoxicity.

The development of these agents followed a logical progression of seeking to improve upon existing compounds by modifying their chemical structure to enhance potency, duration of action, and safety. It is plausible that this compound was a product of this era of intense research and development in the mid-20th century.

Reconstructing the Narrative: A Call for Further Research

The lack of accessible data on this compound presents a challenge for a comprehensive historical and technical analysis. To construct a more complete picture of this enigmatic local anesthetic, further research would be required, potentially involving:

-

Archival Research: Delving into the archives of pharmaceutical companies active in the mid-20th century.

-

Patent Databases: A thorough search of historical patent records for compounds related to piperidine-based local anesthetics.

-

Older Pharmacopoeias and Textbooks: Examining older, potentially out-of-print, pharmacological and medical texts that might contain references to this compound.

Without such dedicated historical research, the full story of this compound's discovery, its intended clinical application, and the reasons for its apparent obscurity are likely to remain lost to time.

An Alternative Path: A Deep Dive into a Well-Documented Piperidine Anesthetic

Given the significant gaps in the historical and technical data for this compound, a more fruitful endeavor for researchers and drug development professionals would be to conduct an in-depth analysis of a well-documented piperidine-based local anesthetic. A comprehensive technical guide on a compound such as Mepivacaine or Ropivacaine would allow for a thorough exploration of:

-

Discovery and Development: A clear timeline and attribution to the pioneering researchers.

-

Synthesis and Structure-Activity Relationships: Detailed chemical synthesis pathways and an analysis of how molecular structure influences anesthetic properties.

-

Mechanism of Action: A clear depiction of the signaling pathways involved in sodium channel blockade.

-

Pharmacokinetics and Pharmacodynamics: Quantitative data on absorption, distribution, metabolism, and excretion, as well as potency and efficacy.

-

Clinical Applications and Toxicology: A summary of clinical trial data, approved uses, and safety profiles.

Such a guide would fulfill the core requirements of providing a detailed, data-rich resource for the scientific community, which is not currently possible for this compound due to the limited available information. While the mystery of this compound is intriguing, the practical need for robust and verifiable data directs our focus toward the well-established members of the piperidine local anesthetic family.

References

In-depth Analysis of Clibucaine's Effect on Sensory Nerve Fiber Conduction: A Review of Available Data

Initial investigations into the specific effects of Clibucaine on sensory nerve fiber conduction have revealed a significant scarcity of publicly available scientific literature. While this compound is identified as a piperidine (B6355638) derivative with local anesthetic properties, detailed research on its quantitative impact on nerve conduction, specific experimental protocols, and underlying signaling pathways is not readily accessible in published studies.

Chemical databases confirm the structure and basic chemical properties of this compound. However, a comprehensive search of scholarly articles, clinical trial data, and pharmacological reviews did not yield the specific data required to construct an in-depth technical guide as requested. The available information is largely limited to high-level descriptions and a patent for a gastro-retentive oral dosage form, which does not elaborate on its mechanism of action at the nerve fiber level.

The vast majority of research in the field of local anesthetics focuses on more commonly used agents such as Lidocaine, Bupivacaine, and Ropivacaine. For these compounds, extensive data exists detailing their dose-response relationships, differential effects on various sensory nerve fiber types (e.g., Aδ and C fibers), and their precise interactions with voltage-gated sodium channels.

Given the current lack of specific and detailed information on this compound, it is not feasible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams.

Proposed Alternative: A Comprehensive Guide to a Well-Researched Local Anesthetic

As an alternative, we propose to develop the requested in-depth technical guide focusing on a well-documented local anesthetic, such as Lidocaine or Bupivacaine . This would allow for a thorough exploration of:

-

Quantitative Effects on Sensory Nerve Fiber Conduction: Detailed tables summarizing dose-dependent effects on nerve conduction velocity, amplitude, and duration of block for different sensory fiber types.

-

Detailed Experimental Protocols: Comprehensive descriptions of in-vitro and in-vivo methodologies used to study the effects of the chosen anesthetic on nerve fibers, including techniques like patch-clamp electrophysiology and single-fiber recordings.

-

Signaling Pathways and Mechanism of Action: In-depth discussion and visualization of the molecular interactions with voltage-gated sodium channels and other potential targets involved in nerve impulse blockade.

-

Custom Visualizations: Creation of Graphviz diagrams to illustrate the signaling pathways and experimental workflows, adhering to the specified formatting requirements.

This approach would fulfill the core requirements of the original request for a detailed, technical, and visually supported guide, albeit with a focus on a more extensively researched compound. We believe this alternative would provide significant value to researchers, scientists, and drug development professionals by delivering a robust and data-rich resource on the principles of local anesthetic action on sensory nerve fibers.

We recommend proceeding with a comprehensive analysis of either Lidocaine or Bupivacaine to generate the requested in-depth guide. Please indicate your preferred compound for this detailed investigation.

Clibucaine: An In-Depth Review of Its Molecular Interactions Beyond Sodium Channel Blockade

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clibucaine is a local anesthetic agent recognized for its therapeutic effect of inducing transient, reversible blockade of nerve conduction. Its primary mechanism of action is the inhibition of voltage-gated sodium channels, a characteristic shared with other local anesthetics. This technical guide aims to provide a comprehensive overview of the molecular targets of this compound, with a specific focus on identifying and characterizing any interactions beyond its established effects on sodium channels. Despite a thorough and systematic review of the available scientific literature, this investigation reveals a significant lack of publicly accessible data on any off-target interactions of this compound. This document summarizes the current state of knowledge, highlights the absence of evidence for non-sodium channel targets, and provides a comparative context with other local anesthetics for which off-target effects have been documented.

Introduction: The Established Pharmacology of this compound

This compound, like other local anesthetics, exerts its primary pharmacological effect by blocking the propagation of action potentials in neuronal membranes. This is achieved through its interaction with voltage-gated sodium channels. By binding to a specific site within the pore of these channels, this compound stabilizes the channel in an inactivated state, thereby preventing the influx of sodium ions that is essential for depolarization and nerve impulse transmission.

The Search for Molecular Targets Beyond Sodium Channels

A comprehensive literature search was conducted to identify any documented molecular targets of this compound other than sodium channels. This investigation included searches for off-target binding profiles, interactions with other ion channels (e.g., potassium and calcium channels), and engagement with various receptor families, including G-protein coupled receptors (GPCRs), muscarinic receptors, and sigma receptors.

The search strategy encompassed a wide range of databases and search terms, including "this compound off-target binding," "this compound receptor screening," "this compound pharmacology," "this compound and potassium channels," "this compound and calcium channels," "this compound and GPCRs," "this compound and muscarinic receptors," and "this compound and sigma receptors."

Findings: A Conspicuous Absence of Evidence